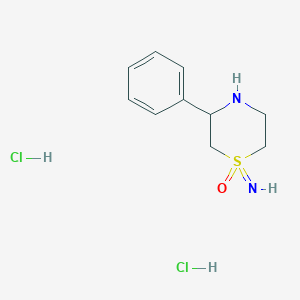
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various other quinoline derivatives that have been synthesized and studied for their potential applications in different fields, including liquid crystal displays and pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and the introduction of functional groups that can modify the physical and chemical properties of the compound. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to the compound of interest, was achieved through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate involved a multi-step process starting from 3,4-difluoroaniline, highlighting the complexity and versatility of quinoline synthesis .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their reactivity and potential applications. X-ray crystallography has been used to elucidate the structures of these compounds, revealing details such as bond lengths, conformation, and crystal packing. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate showed a six-membered ring adopting a boat conformation with specific C=C double bond lengths . These structural insights are essential for understanding the chemical behavior of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide led to the formation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrating the reactivity of the quinoline nucleus towards halogenation . Additionally, the oxidation of sulfide sulfur and subsequent treatment with sodium hydride in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives further exemplifies the diverse chemical transformations that quinoline compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the substituents attached to the quinoline nucleus. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's acidity, basicity, and solubility. The supramolecular aggregation observed in ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions is indicative of the compound's ability to form stable crystal structures, which is important for its potential applications . These properties are critical for the design and development of quinoline-based materials and drugs.
科学的研究の応用
Anticoccidial Activities
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate and its derivatives have been studied for their potential anticoccidial activities. Wan Yu-liang (2012) synthesized three ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates and evaluated their anticoccidial activities, finding that ethyl 6-benzyloxy-7-methyl-4-hydroxy-3-quinolinecarboxylate had significant activity against Eimeria in chicken diets (Wan Yu-liang, 2012). Similarly, Zhang et al. (2010) designed and synthesized a series of ethyl 6-alkoxy-7-phenyl-4-hydroxy-3-quinolinecarboxylates, which showed promising anticoccidial activities against Eimeria tenella (Yuanyuan Zhang et al., 2010).
Synthesis and Applications in Organic Chemistry
Pokhodylo and Obushak (2019) utilized a reaction involving this compound for the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating a novel application in organic synthesis (N. Pokhodylo & M. Obushak, 2019).
Synthesis of Heterocycles
Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups, closely related to this compound, for synthesizing tri- and tetra-cyclic heterocycles in radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).
Photovoltaic Properties
H. Zeyada, M. El-Nahass, and M. M. El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, indicating potential applications in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 6-methyl-4-phenylsulfanylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-3-22-19(21)16-12-20-17-10-9-13(2)11-15(17)18(16)23-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUJNRNSHWWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)
![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)
![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)


![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)